molecular formula C21H21F3N2O3 B1191700 ML390

ML390

Cat. No.: B1191700
M. Wt: 406.4
Attention: For research use only. Not for human or veterinary use.
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Description

ML390 exerts its potent differentiation effect on multiple leukemia models. this compound will offer insight into the mechanism of overcoming differentiation arrest, and will translate into a starting point for a much-needed new and potent treatment for patients with acute myeloid leukemia.

Scientific Research Applications

Induction of Myeloid Differentiation

ML390 has been identified as an inducer of myeloid differentiation in both murine and human models of acute myeloid leukemia. In studies involving murine ER-HoxA9 models and human cell lines such as U937 and THP1, this compound effectively promoted differentiation of leukemic cells, suggesting its potential as a therapeutic agent for AML .

Case Study: Myeloid Differentiation in AML Models

Model Cell Line Effect of this compound
MurineER-HoxA9Induction of myeloid differentiation
HumanU937Increased differentiation markers
HumanTHP1Enhanced apoptosis in leukemic cells

Findings: The application of this compound led to significant changes in cell morphology and expression of differentiation markers, indicating its effectiveness in promoting myeloid differentiation in AML models .

Anti-Viral Activity

Recent research has also indicated that this compound exhibits potential anti-viral properties, particularly against enterovirus 71 (EV71). This is notable as EV71 is associated with hand, foot, and mouth disease, which can lead to severe neurological complications.

Case Study: Anti-Viral Efficacy Against EV71

Study Methodology Results
In vitro evaluationCell culture assaysSignificant reduction in viral load
Mechanism explorationDHODH inhibitionDisruption of viral replication cycle

Dihydroorotate Dehydrogenase Inhibition

The primary mechanism through which this compound exerts its effects is by inhibiting DHODH. This enzyme plays a critical role in the pyrimidine biosynthesis pathway, which is essential for nucleic acid synthesis and cellular proliferation.

  • Chemical Structure:
    • Molecular Formula: C21H21F3N2O3
    • Molecular Weight: 406.4 g/mol
    • CAS Number: 2029049-79-2

Impact on Cancer Cell Metabolism

Inhibition of DHODH leads to altered metabolic pathways within cancer cells, resulting in reduced proliferation and increased apoptosis. This effect is particularly pronounced in rapidly dividing cells such as those found in leukemia.

Properties

Molecular Formula

C21H21F3N2O3

Molecular Weight

406.4

SMILES

O=C(NCCC(N[C@@H]1CCCC2=C1C=CC=C2)=O)C3=CC([H])=C(OC(F)(F)F)C=C3

Appearance

Solid powder

Purity

> 98%

Synonyms

(R)-N-(3-oxo-3-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)propyl)-4-(trifluoromethoxy)benzamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.